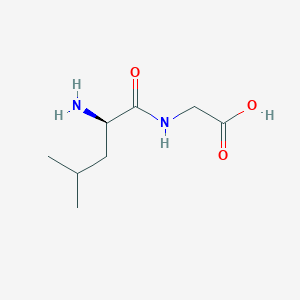

D-Leu-Gly

Übersicht

Beschreibung

D-Leucylglycine (D-Leu-Gly) is used to study the kinetics and speciation of copper (II)- cis, cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides and the specificity of cleavage of leucine dipeptides by peptidases .

Synthesis Analysis

The synthesis of unnatural peptides like D-Leu-Gly can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . Another method involves the use of chymotrypsin-catalyzed kinetically-controlled synthesis .Molecular Structure Analysis

The molecular structure of D-Leu-Gly can be analyzed using various tools like PepDraw and X-ray diffraction . The position of Leu within these molecules in the primary structure can also be investigated .Chemical Reactions Analysis

The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), and isomeric amino acid-containing dipeptides, such as Leu-Gly, Ile-Gly, Gly-Leu, and Gly-Ile (where Gly denotes glycine), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Physical And Chemical Properties Analysis

The solubility of D-Leu-Gly can be affected by the presence of other substances like 2-propanol . The impact of the position of Leu within these molecules in the primary structure can also be investigated .Wissenschaftliche Forschungsanwendungen

1. Neuropharmacological Research

D-Leu-Gly, as a part of various opioid peptides, is significant in neuropharmacological research. For instance, the study of dynorphinergic pathways of Leu-Enkephalin (LE) in the rat brain, which includes D-Leu-Gly as a component, reveals insights into opioid peptide production and its regulation by different stimuli (Zamir & Quirion, 1985).

2. Proteomics and Cell Culture

In the field of proteomics, D-Leu-Gly has been used in stable isotope labeling by amino acids in cell culture (SILAC). This technique is employed for in vivo incorporation of specific amino acids into proteins for mass spectrometric analysis, enhancing the understanding of protein dynamics and expression (Ong et al., 2002).

3. Molecular Biology and Enzyme Research

The study of the resistance to enzymic degradation of LH-RH analogues with D-Leu substitutions provides insights into the stability and effectiveness of these analogues, which is crucial in the design of potent hormones (Koch et al., 1977). Similarly, understanding the structural, thermal, and enzymatic analysis of peptides with D-Leu substitutions helps in the development of new materials for biomedical applications (Punitha et al., 2012).

4. Cellular Signaling Studies

Research on the effects of leucine and glycine-leucine peptide on the expressions of key signaling molecules in the mTOR pathway of skeletal muscle satellite cells provides insights into muscle growth and regeneration. This study specifically explores the role of these peptides in cellular signaling and muscle development (She et al., 2019).

5. Neuroscience and CNS Studies

In neuroscience, studies on cyclo(Leu-Gly) and its role in memory processes demonstrate the potential of certain peptides in affecting central nervous system function. Research shows that cyclo(Leu-Gly) can penetrate into the cerebrospinal fluid and resist enzymatic degradation, suggesting its importance in neuropharmacological research (Hoffman et al., 1977).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Leu-Gly | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)